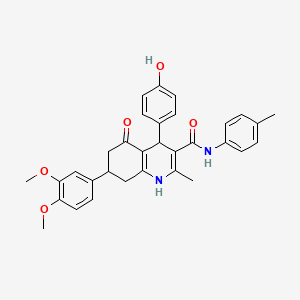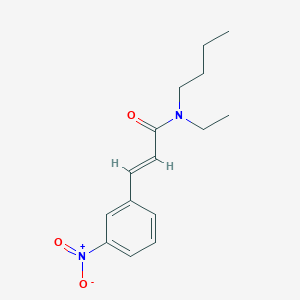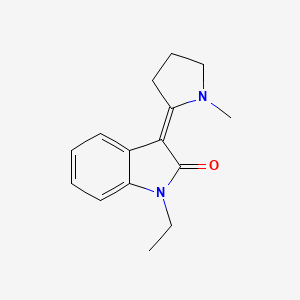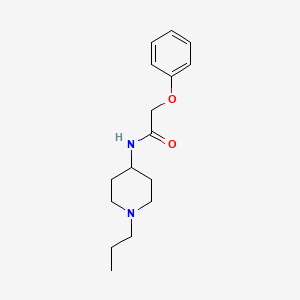![molecular formula C19H16INO3S B4703029 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4703029.png)
3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. This compound is also known as IBTD, which stands for 4-iodobenzylidene-3-ethyl-5-(4-(benzyloxy)benzyl)thiazolidine-2,4-dione. IBTD belongs to the thiazolidinedione (TZD) family of compounds, which are known for their antidiabetic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
IBTD has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that IBTD can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. IBTD has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.
Mecanismo De Acción
The mechanism of action of IBTD is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a key role in cell growth and survival, and its dysregulation has been implicated in the development of various cancers. IBTD has been shown to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
IBTD has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of various signaling pathways. IBTD has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of IBTD is its potential as a therapeutic agent for cancer treatment. IBTD has been shown to have potent anticancer activity, and its mechanism of action is different from other anticancer agents, which may make it useful in combination therapy. However, one of the limitations of IBTD is its low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on IBTD. One area of research could be to investigate the potential of IBTD as a therapeutic agent for other diseases, such as inflammatory conditions. Another area of research could be to develop more efficient synthesis methods for IBTD, which could increase its yield and make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of IBTD and its potential for combination therapy with other anticancer agents.
Propiedades
IUPAC Name |
(5Z)-3-ethyl-5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO3S/c1-2-21-18(22)17(25-19(21)23)11-13-5-9-16(10-6-13)24-12-14-3-7-15(20)8-4-14/h3-11H,2,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOORKLSJHUYEFT-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)I)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methylphenyl}-4-methylbenzenesulfonamide](/img/structure/B4702957.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4702960.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4702969.png)
![2,2-dibromo-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4702971.png)



![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4702990.png)



![6-(2-chlorobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4703020.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4703033.png)